4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide
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Overview
Description
4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide is a complex organic compound with the molecular formula C27H20Br2N2O2 This compound is notable for its intricate structure, which includes multiple aromatic rings and bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of benzamide derivatives, followed by coupling reactions to introduce the pyrimidine and phenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide include:
- 4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzylamine
- 4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]phenylacetamide .
Uniqueness
What sets this compound apart is its specific combination of functional groups and aromatic rings, which confer unique chemical properties and reactivity. This makes it particularly valuable for research applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
4-bromo-N-[4-[2-[4-[(4-bromobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24Br2N4O2/c37-28-14-6-26(7-15-28)35(43)39-30-18-10-24(11-19-30)33-22-32(23-4-2-1-3-5-23)41-34(42-33)25-12-20-31(21-13-25)40-36(44)27-8-16-29(38)17-9-27/h1-22H,(H,39,43)(H,40,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNTRDZTZHMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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